2-Chloroethyl benzoate

Catalog No.
S1894683
CAS No.
939-55-9
M.F
C9H9ClO2
M. Wt
184.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloroethyl benzoate

CAS Number

939-55-9

Product Name

2-Chloroethyl benzoate

IUPAC Name

2-chloroethyl benzoate

Molecular Formula

C9H9ClO2

Molecular Weight

184.62 g/mol

InChI

InChI=1S/C9H9ClO2/c10-6-7-12-9(11)8-4-2-1-3-5-8/h1-5H,6-7H2

InChI Key

ANPPGQUFDXLAGY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)OCCCl

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCCCl

The exact mass of the compound 2-Chloroethyl benzoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44612. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Chloroethyl benzoate (CAS 939-55-9) is a bifunctional organic compound featuring a benzoate ester and a primary alkyl chloride. This structure makes it a valuable intermediate in organic synthesis, serving primarily as an alkylating agent to introduce the 2-(benzoyloxy)ethyl group onto various nucleophiles. Its utility is prominent in the preparation of more complex molecules, including pharmaceutical precursors and other specialty chemicals, where the chloroethyl group provides a reactive site for subsequent synthetic transformations such as nucleophilic substitutions.

Selecting a substitute for 2-Chloroethyl benzoate based on apparent structural similarity can lead to significant process inefficiencies and undesirable outcomes. The closest analog, 2-Bromoethyl benzoate, exhibits substantially higher reactivity due to the weaker carbon-bromine bond and the superior leaving group ability of bromide, which can necessitate different reaction conditions (e.g., lower temperatures, shorter times) to avoid side reactions. Conversely, using a two-component system of benzoyl chloride and 2-chloroethanol introduces handling risks associated with the lachrymatory nature of benzoyl chloride and adds a reaction/purification step. Simpler analogs like ethyl benzoate lack the critical alkylating functionality entirely. Therefore, the specific reactivity profile and single-component nature of 2-Chloroethyl benzoate are key procurement differentiators for processes optimized for its use.

Controlled Reactivity Profile for Sequential Synthesis Steps

The C-Cl bond in 2-Chloroethyl benzoate is stronger and the chloride ion is a weaker leaving group compared to the C-Br bond and bromide ion in 2-Bromoethyl benzoate. This results in a lower reaction rate in Sɴ2 nucleophilic substitution reactions. This attenuated reactivity is a key process advantage, allowing for more controlled additions and minimizing the risk of over-alkylation or side-product formation in complex syntheses where multiple nucleophilic sites are present. While direct kinetic comparisons are context-dependent, the principles of physical organic chemistry predict that 2-bromoethyl benzoate will be significantly more reactive, making 2-chloroethyl benzoate the choice for processes requiring milder, more selective alkylation.

Evidence DimensionRelative Reactivity in Sɴ2 Reactions
Target Compound DataModerated reactivity
Comparator Or Baseline2-Bromoethyl benzoate: Significantly higher reactivity
Quantified DifferenceQualitatively lower reaction rate due to stronger C-Cl bond (vs. C-Br) and poorer leaving group (Cl⁻ vs. Br⁻)
ConditionsBimolecular nucleophilic substitution (Sɴ2) reaction mechanism

For multi-step syntheses, this compound's moderate reactivity provides a wider processing window and greater selectivity, reducing purification costs and improving final product yield.

Established Precursor in Halogen Exchange Reactions for API Synthesis

2-Chloroethyl benzoate is a well-documented and reliable precursor for synthesizing 2-iodoethyl benzoate via the Finkelstein reaction, a critical step in preparing certain active pharmaceutical ingredients (APIs). In a representative procedure, 2-Chloroethyl benzoate (0.88 mole) is reacted with sodium iodide in methyl ethyl ketone to produce the iodo-analog. The reaction's success relies on the precipitation of NaCl, driving the equilibrium forward. Using the chloro-derivative is often more cost-effective and practical for large-scale operations compared to starting with the more expensive and potentially less stable bromo- or iodo-analogs directly.

Evidence DimensionPrecursor Efficiency in Finkelstein Reaction
Target Compound DataServes as a stable, cost-effective starting material for conversion to 2-iodoethyl benzoate.
Comparator Or BaselineDirect use of 2-Iodoethyl benzoate: Higher procurement cost, potentially lower storage stability.
Quantified DifferenceEnables in-situ generation of the more reactive iodo-compound from a more stable and economical precursor.
ConditionsReaction with NaI in methyl ethyl ketone, heated under reflux for 22-24 hours.

This compound offers a more economical and stable starting point for syntheses that require a highly reactive iodoethyl group, reducing upfront material costs and improving shelf-life.

Superior Thermal Processing Window Compared to Common Precursors

2-Chloroethyl benzoate has a high boiling point, reported between 257 °C and 237 °C (decomposition). This provides a significant advantage over in-situ generation from benzoyl chloride (BP: 197.2 °C) and 2-chloroethanol (BP: 128.8 °C). The higher boiling point of the pre-formed ester allows for reactions to be conducted at elevated temperatures without requiring pressurized systems, simplifying reactor design and improving operational safety. A study on related aromatic esters showed thermal degradation generally begins around 320°C, indicating a robust processing window for many applications.

Evidence DimensionBoiling Point / Thermal Processing Limit
Target Compound Data257 °C
Comparator Or BaselineBenzoyl chloride (precursor): 197.2 °C
Quantified Difference~60 °C higher boiling point than a key precursor
ConditionsAtmospheric pressure

Its high thermal stability enables a broader range of reaction conditions and simplifies manufacturing scale-up by avoiding the need for high-pressure equipment.

Intermediate for Pharmaceutical Synthesis Requiring Controlled Alkylation

In multi-step syntheses of pharmaceutical intermediates, where precise control over reactivity is essential to maximize yield and purity, 2-Chloroethyl benzoate is the appropriate choice. Its moderate reactivity, compared to its bromo-analog, allows for selective alkylation of target nucleophiles while minimizing unwanted side reactions, simplifying downstream purification.

Cost-Effective Starting Material for Halogen Exchange Reactions

For processes that require a 2-iodoethyl benzoate intermediate, procuring 2-Chloroethyl benzoate as the starting material is a strategically sound decision. It provides a stable, lower-cost precursor for an efficient Finkelstein reaction to generate the more reactive iodo-species on-demand, optimizing material costs and supply chain stability.

High-Temperature, Non-Pressurized Synthetic Processes

When a synthesis requires the introduction of a benzoyloxyethyl group at temperatures exceeding 150-200 °C, 2-Chloroethyl benzoate is a superior choice over generating the reagent in-situ. Its high boiling point ensures it remains in the liquid phase under atmospheric pressure, simplifying reactor requirements and enhancing process safety.

XLogP3

2.4

Other CAS

939-55-9

Wikipedia

Ethanol, 2-chloro-, benzoate

Dates

Last modified: 08-16-2023

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